N-[4-(acetylsulfamoyl)phenyl]-2-methylquinoline-4-carboxamide
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Overview
Description
N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-METHYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides and quinolines. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure, which includes both sulfonamide and quinoline moieties, makes it a valuable subject of study for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-METHYLQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-(4-acetamidophenyl)sulfonamide. This intermediate is then subjected to a Friedländer synthesis, where it reacts with 2-methylquinoline-4-carboxylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-METHYLQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-METHYLQUINOLINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving bacterial infections and cancer.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-METHYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.
Pathways Involved: By inhibiting DHFR, the compound disrupts the folate pathway, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(METHYLSULFONYL)PHENYL]-2-METHYLQUINOLINE-4-CARBOXAMIDE
- N-[4-(NITROSULFONYL)PHENYL]-2-METHYLQUINOLINE-4-CARBOXAMIDE
- N-[4-(AMINOSULFONYL)PHENYL]-2-METHYLQUINOLINE-4-CARBOXAMIDE
Uniqueness
N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-METHYLQUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of sulfonamide and quinoline moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
Molecular Formula |
C19H17N3O4S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H17N3O4S/c1-12-11-17(16-5-3-4-6-18(16)20-12)19(24)21-14-7-9-15(10-8-14)27(25,26)22-13(2)23/h3-11H,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
KRTXSUOIJOTSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
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